Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-5-7-3-4-9(8)11-6-7/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLCVBGJQUMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 6-bromohexanoate with aziridine in the presence of a base, followed by cyclization to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of palladium-catalyzed reactions and photochemical transformations are also explored to optimize the synthesis process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate features a bicyclic structure with a nitrogen atom incorporated into the ring system, which enhances its reactivity and interaction with biological targets. The compound can be represented by the following molecular formula:
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
Chemistry
In the realm of synthetic organic chemistry, this compound serves as a key intermediate in the synthesis of complex organic molecules. Its bicyclic structure allows for diverse functionalization, making it a valuable building block in the development of various chemical entities.
Biology
The compound has been studied for its potential as a bioactive molecule with various biological activities. Its unique nitrogen-containing structure facilitates interactions with biomolecules, making it suitable for research into enzyme inhibition and receptor binding.
Medicine
This compound has shown promise in drug discovery, particularly in developing pharmaceuticals targeting the central nervous system. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.
Industry
In industrial applications, this compound is utilized in the production of fine chemicals and agrochemicals. Its unique properties make it suitable for creating specialized products that require specific chemical functionalities.
Case Studies
-
ELOVL6 Inhibition Study :
A study synthesized a series of novel derivatives based on the 2-azabicyclo[2.2.2]octane scaffold and evaluated them as long-chain fatty acid elongase 6 inhibitors (ELOVL6). The lead compound demonstrated significant inhibitory activity, indicating potential therapeutic applications in metabolic disorders related to fatty acid metabolism . -
Neuroactivity Assessment :
Research involving structurally similar azabicyclo compounds indicated modulation of neurotransmitter release in vitro using rat brain slices, suggesting potential applications for treating neurological disorders .
Mechanism of Action
The mechanism of action of Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This compound can influence biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ester Groups and Functionalization
Table 1: Key Structural Analogs and Their Properties
Key Differences :
- Ester Group Size : Ethyl esters (e.g., target compound) offer greater lipophilicity than methyl analogs, impacting membrane permeability .
- Functional Groups : Carboxylic acid derivatives (e.g., CAS 1824160-36-2) introduce polarity, altering solubility and enabling peptide coupling .
- Protective Groups : Boc-protected analogs (e.g., CAS 1311390-85-8) enhance stability during synthetic steps but require deprotection for further reactivity .
Core Scaffold Modifications: Bicyclic Frameworks
Table 2: Comparison with Other Bicyclic Systems
Physical and Chemical Properties
- Solubility : Ethyl esters exhibit moderate water solubility (enhanced in hydrochloride salts, e.g., CAS 601515-79-1) .
- Stability : Boc-protected analogs (e.g., CAS 1311390-85-8) are stable under basic conditions but hydrolyze in acidic media .
- Reactivity : The C6 ester in the target compound undergoes hydrolysis to carboxylic acids under basic conditions, enabling further derivatization .
Biological Activity
Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate is a bicyclic compound known for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a bicyclic framework that incorporates nitrogen within its structure, contributing to its diverse biological interactions. The molecular formula is , with a molecular weight of approximately 171.23 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The nitrogen atom in the bicyclic structure allows it to participate in hydrogen bonding and electrostatic interactions, which may influence enzyme activity and receptor binding.
Key Interactions
- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, which may contribute to its effects on cognitive functions and pain management.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Cognitive Enhancement : It has been investigated for its potential to enhance cognitive functions through modulation of neurotransmitter systems.
- Pain Management : Preliminary findings indicate possible applications in pain relief therapies.
Comparative Analysis
A comparison with structurally similar compounds reveals unique features of this compound that may enhance its biological activity.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-6-carboxylate | Bicyclic | Different position of oxo group |
| Tert-butyl 3-oxo-5-azabicyclo[3.3.0]octane | Bicyclic | Contains a tert-butyl group |
| Chiral tert-butyl 3-oxo-5-azabicyclo[2.2.1]heptane | Bicyclic | Chiral center influencing biological activity |
Case Studies
Several studies have explored the biological activities of ethyl 2-azabicyclo[2.2.2]octane derivatives:
-
ELOVL6 Inhibition : A series of derivatives were synthesized and evaluated as inhibitors for long-chain fatty acid elongase 6 (ELOVL6). One lead compound demonstrated potent inhibition at low nanomolar concentrations, indicating significant therapeutic potential in metabolic disorders .
- Study Findings :
- Lead compound exhibited an IC50 value in the low nanomolar range.
- Selectivity towards ELOVL6 over other elongases was confirmed.
- Study Findings :
-
Neuroprotective Studies : Research has highlighted the neuroprotective effects of related compounds on neuronal cell lines, suggesting potential applications in treating Alzheimer’s disease .
- Mechanism :
- Compounds showed a significant reduction in oxidative stress markers in treated cells.
- Mechanism :
Q & A
Q. What are the common synthetic routes for Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate, and how do reaction conditions influence product purity?
The synthesis typically involves deprotection of tert-butyl-protected intermediates followed by esterification. For example, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo HCl-mediated deprotection, followed by reaction with ethyl chloroformate to yield the target compound. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) critically affect yield and purity. NMR analysis (e.g., δ 4.15 ppm for the ethyl group) is essential for verifying structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
Q. How is this compound applied in medicinal chemistry?
Its rigid bicyclic structure serves as a scaffold for targeting enzymes or receptors. Derivatives are explored for antibacterial activity (e.g., analogs of 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) and as chiral building blocks for kinase inhibitors .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
- Catalyst screening : Use chiral catalysts (e.g., Pd or Ru complexes) to enhance enantioselectivity in spirocyclic intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- In-situ monitoring : Employ HPLC or FTIR to track reaction progress and minimize side products .
Q. What strategies address stereochemical challenges during synthesis?
- Chiral resolution : Use diastereomeric salt formation or chiral chromatography for enantiopure products .
- Stereoselective catalysis : Asymmetric hydrogenation or cycloaddition reactions ensure correct ring-junction stereochemistry .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Molecular docking : Simulate binding to targets (e.g., bacterial penicillin-binding proteins) using software like AutoDock .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Cross-validation : Compare NMR, IR, and MS data with literature benchmarks .
- Dynamic NMR : Resolve conformational exchange broadening in the bicyclic core at variable temperatures .
Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?
- Ester modification : Replacing ethyl with methyl groups alters lipophilicity and membrane permeability .
- Substituent positioning : Electron-withdrawing groups at C6 enhance antibacterial potency by stabilizing enzyme interactions .
Q. How do in vitro and in vivo results diverge for this compound, and how can this be mitigated?
Q. What are the stability considerations for this compound under varying conditions?
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the ester group .
- Light sensitivity : Protect from UV exposure to avoid ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
